molecular formula C21H20Cl2N2O3 B3013073 N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2,4-dichlorophenoxy)acetamide CAS No. 955645-03-1

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2,4-dichlorophenoxy)acetamide

Cat. No. B3013073
CAS RN: 955645-03-1
M. Wt: 419.3
InChI Key: BGGJUWUZKFYDFX-UHFFFAOYSA-N
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Description

The compound N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic molecule that appears to be related to the class of tetrahydroisoquinoline derivatives. These compounds are of interest due to their potential pharmacological properties and their use in the synthesis of complex organic molecules.

Synthesis Analysis

The synthesis of related tetrahydroisoquinoline compounds has been explored in the literature. For instance, a method for synthesizing 1-methyl-1,2,3,4-tetrahydronaphtho[2,1-f]isoquinolines involves photochemically induced cyclization of N-{2-[(E)-2-phenyl-1-ethenyl]phenylethyl}acetamides or 1-methyl-5-[(E)-2-phenyl-1-ethenyl]-1,2,3,4-tetrahydroisoquinolines . Although the specific compound is not directly mentioned, this paper provides insight into the types of reactions that might be used for its synthesis, such as cyclization reactions and the formation of acetamide groups.

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline derivatives is characterized by the presence of a tetrahydroisoquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a seven-membered ring containing one nitrogen atom. The specific compound would also include a cyclopropanecarbonyl group and a dichlorophenoxyacetamide moiety attached to this core. The structure is likely to influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

While the provided data does not include specific chemical reactions for the compound , the literature on similar compounds suggests that tetrahydroisoquinoline derivatives can undergo various chemical transformations. These may include cyclization reactions, as mentioned in the synthesis of related compounds , as well as reactions involving the acetamide group, such as hydrolysis or further substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the dichlorophenoxy group suggests that the compound may have significant lipophilicity, which could affect its solubility and permeability. The cyclopropanecarbonyl group could impart strain to the molecule, potentially affecting its stability and reactivity. The tetrahydroisoquinoline core is likely to contribute to the compound's basicity due to the nitrogen atom.

Scientific Research Applications

Cyclisation Processes and Synthesis

  • Facile Synthesis of Isoquinolines : A study describes a high-yielding cyclisation process for the synthesis of isoquinoline derivatives, showcasing the chemical versatility and potential pharmacological applications of compounds within this class (King, 2007).

Structural Aspects and Properties

  • Crystal Structure and Fluorescence : Research into amide-containing isoquinoline derivatives highlights their structural diversity and fluorescence properties, offering insights into potential applications in materials science and bioimaging (Karmakar, Sarma, & Baruah, 2007).

Analgesic and Anti-Inflammatory Activities

  • Pharmacological Potential : Studies on isoquinoline derivatives with modifications at the N-acyl group have demonstrated significant analgesic and anti-inflammatory effects, indicating their potential as lead compounds for developing new therapeutics (Yusov, Chashchina, Mikhailovskii, & Rudakova, 2019).

Anticonvulsant Activity

  • Neuroprotective Applications : Synthesis and evaluation of isoquinoline derivatives for anticonvulsant activity suggest their utility in addressing convulsive disorders, emphasizing the role of structural modifications in enhancing pharmacological profiles (El Kayal et al., 2019).

Antiviral Efficacy

  • Potential in Treating Viral Infections : Anilidoquinoline derivatives have shown significant antiviral effects against Japanese encephalitis, underscoring the potential of isoquinoline frameworks in developing antiviral agents (Ghosh et al., 2008).

properties

IUPAC Name

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(2,4-dichlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2N2O3/c22-16-4-6-19(18(23)10-16)28-12-20(26)24-17-5-3-13-7-8-25(11-15(13)9-17)21(27)14-1-2-14/h3-6,9-10,14H,1-2,7-8,11-12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGJUWUZKFYDFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2,4-dichlorophenoxy)acetamide

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